molecular formula C10H17NO2S B13635879 Adamantane-2-sulfonamide

Adamantane-2-sulfonamide

Cat. No.: B13635879
M. Wt: 215.31 g/mol
InChI Key: DWFKLHJPOJFDSB-UHFFFAOYSA-N
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Description

Adamantane-2-sulfonamide is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. The sulfonamide group attached to the adamantane core imparts distinct chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adamantane-2-sulfonamide typically involves the sulfonylation of adamantane derivatives. One common method is the reaction of adamantane with chlorosulfonic acid, followed by the introduction of an amine group to form the sulfonamide. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C)

    Solvent: Non-polar solvents like dichloromethane

    Catalysts: Acid catalysts such as sulfuric acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactors: For controlled reaction conditions

    Purification steps: Including recrystallization and chromatography to ensure high purity

Chemical Reactions Analysis

Types of Reactions: Adamantane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate

    Reduction: Employing reducing agents such as lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions with halides

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halides in the presence of a base like sodium hydroxide

Major Products:

    Oxidation: Formation of sulfonic acids

    Reduction: Formation of amines

    Substitution: Formation of substituted adamantane derivatives

Scientific Research Applications

Adamantane-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules

    Biology: Studied for its potential as an enzyme inhibitor

    Medicine: Investigated for its antiviral and antibacterial properties

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of adamantane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

  • Adamantane-1-sulfonamide
  • Adamantane-3-sulfonamide
  • Memantine

Comparison: Adamantane-2-sulfonamide is unique due to the position of the sulfonamide group, which influences its reactivity and interaction with other molecules. Compared to adamantane-1-sulfonamide and adamantane-3-sulfonamide, it may exhibit different biological activities and chemical properties. Memantine, another adamantane derivative, is primarily used in the treatment of neurodegenerative diseases, highlighting the diverse applications of adamantane derivatives.

Biological Activity

Adamantane-2-sulfonamide is a compound derived from adamantane, a polycyclic hydrocarbon known for its unique structural features and biological properties. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The adamantane scaffold is characterized by a rigid, cage-like structure that enhances the stability and lipophilicity of its derivatives. This structural integrity allows for better interaction with biological targets and improves pharmacokinetic profiles, making adamantane derivatives attractive candidates in drug design .

The biological activity of this compound is primarily attributed to its role as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol metabolism. Inhibition of this enzyme can lead to decreased local cortisol levels in tissues, which may have implications for conditions like obesity and metabolic syndrome .

Pharmacological Effects

  • Antiviral Activity : Adamantane derivatives, including this compound, have been studied for their antiviral properties, particularly against influenza viruses. They are believed to disrupt viral replication by interfering with ion channels in the viral envelope .
  • Anti-cancer Potential : Recent studies have investigated the effectiveness of this compound and its analogs against various cancer cell lines. For instance, compounds derived from this scaffold have shown promise in sensitizing cancer cells to chemotherapeutic agents like topotecan, indicating a potential role in cancer therapy .
  • Neuroprotective Effects : The adamantane structure has been associated with neuroprotective effects, particularly in the context of neurodegenerative diseases. Some derivatives have been shown to enhance dopamine release and exhibit antagonistic properties at NMDA receptors, which are implicated in excitotoxicity .

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundActivity TypeTarget/MechanismReference
This compound11β-HSD1 InhibitionDecreases local cortisol levels
Adamantyl tripeptidesImmunomodulatoryTargets mannose receptors on immune cells
AzaadamantanesAntiviralInhibits viral M2 protein
Sulfonamide analogsCancer sensitizationSynergistic effect with topotecan

Properties

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

adamantane-2-sulfonamide

InChI

InChI=1S/C10H17NO2S/c11-14(12,13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H2,11,12,13)

InChI Key

DWFKLHJPOJFDSB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3S(=O)(=O)N

Origin of Product

United States

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